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Introduction

SR9009, also known as Stenabolic, is a synthetic small molecule that acts as a potent agonist

for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2)[1][2]. These receptors

are critical components of the core circadian clock machinery, functioning as transcriptional

repressors. By binding to and activating REV-ERB proteins, SR9009 enhances the repression

of their target genes, most notably Bmal1 (Arntl), a master regulator of the circadian rhythm[3]

[4]. This targeted action makes SR9009 an invaluable pharmacological tool for researchers

studying the intricate mechanisms of the circadian clock and its influence on physiology and

disease.

Mechanism of Action

The core circadian clock operates through a series of interconnected transcription-translation

feedback loops. The primary loop involves the heterodimer of CLOCK and BMAL1 proteins,

which activate the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting

PER and CRY proteins then translocate back to the nucleus to inhibit the activity of the

CLOCK/BMAL1 complex, thus repressing their own transcription.

REV-ERBα and REV-ERBβ form a secondary, stabilizing loop. They are transcriptionally

activated by the CLOCK/BMAL1 complex and, in turn, repress the transcription of Bmal1 by

binding to REV-ERB response elements (ROREs) in its promoter region. SR9009 enhances

this repressive activity, leading to a potent and direct suppression of Bmal1 expression[3][5][6].

This modulation of a core clock component allows for the artificial resetting or alteration of
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circadian rhythms in various cell types and tissues, providing a powerful method to investigate

the downstream consequences of clock disruption or modulation.

It is important for researchers to be aware that some studies have reported REV-ERB-

independent effects of SR9009 on cellular metabolism, proliferation, and gene expression,

particularly at higher concentrations[7][8][9]. Therefore, including appropriate controls, such as

REV-ERBα/β knockout models, is recommended to confirm that the observed effects on gene

expression are specifically mediated through the intended REV-ERB pathway[7].

Quantitative Data Summary: Effect of SR9009 on
Circadian Gene Expression
The following tables summarize the quantitative effects of SR9009 on the mRNA expression of

key circadian clock genes as reported in various studies.

Table 1: In Vitro Effects of SR9009 on Circadian Gene Expression

Cell Line Gene
SR9009
Concentrati
on

Treatment
Duration

Fold
Change /
Effect

Reference

Cultured Rat

AHPs
Ccna2 2.5 µM (High) 24 hours

Significant

reduction
[10]

Cultured Rat

AHPs
Sez6 0.1 µM (Low) 7 days

Increased

expression
[10]

Cultured Rat

AHPs
Sez6 2.5 µM (High) 7 days

~10%

decrease
[10]

HepG2 Cells BMAL1
IC₅₀ = 710

nM
Not Specified Repression [3]

U2-OS-Luc

Cells
BMAL1 Not Specified Not Specified

Decreased

mRNA levels
[11][12][13]

Table 2: In Vivo Effects of SR9009 on Circadian Gene Expression in Mice

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b610982?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.1904226116
https://penntoday.upenn.edu/news/circadian-mechanism-may-not-be-driver-behind-obesity-and-diabetes
https://www.researchgate.net/publication/333429572_SR9009_has_REV-ERB-independent_effects_on_cell_proliferation_and_metabolism
https://www.pnas.org/doi/10.1073/pnas.1904226116
https://www.benchchem.com/product/b610982?utm_src=pdf-body
https://www.benchchem.com/product/b610982?utm_src=pdf-body
https://www.benchchem.com/product/b610982?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11421744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11421744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11421744/
https://www.sigmaaldrich.com/US/en/product/mm/554726
https://pmc.ncbi.nlm.nih.gov/articles/PMC9775583/
https://www.researchgate.net/figure/Validation-of-the-BMAL1-promoter-promoter-driven-luciferase-reporter-system-in-U2-OS-Luc_fig5_365988540
https://www.researchgate.net/publication/365988540_Generation_of_Endogenous_Promoter-Driven_Luciferase_Reporter_System_Using_CRISPRCas9_for_Investigating_Transcriptional_Regulation_of_the_Core_Clock_Gene_BMAL1
https://www.benchchem.com/product/b610982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Gene
SR9009
Dosage

Measureme
nt Time

Effect Reference

Ischemic

Cerebral

Cortex

Rev-erbα 100 mg/kg
24 hours

post-MCAO

Attenuated

ischemia-

induced

reduction

[5][14]

Ischemic

Cerebral

Cortex

Bmal1 100 mg/kg
24 hours

post-MCAO

Attenuated

ischemia-

induced

reduction

[5][14]

Ischemic

Cerebral

Cortex

Clock 100 mg/kg
24 hours

post-MCAO

Attenuated

ischemia-

induced

reduction

[5][14]

Ischemic

Cerebral

Cortex

Per1 100 mg/kg
24 hours

post-MCAO

Attenuated

ischemia-

induced

reduction

[5][14]

White

Adipose

Tissue (WAT)

Bmal1
10 mg/kg

daily
8 weeks

Suppressed

expression
[4]

White

Adipose

Tissue (WAT)

Rev-erbα
10 mg/kg

daily
8 weeks

Restored

expression
[4]

Brown

Adipose

Tissue (BAT)

Bmal1
10 mg/kg

daily
8 weeks

Suppressed

expression
[4]

Brown

Adipose

Tissue (BAT)

Rev-erbα
10 mg/kg

daily
8 weeks

Restored

expression
[4]

Brown

Adipose

Rev-erbβ 10 mg/kg

daily

8 weeks Restored

expression

[4]
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Tissue (BAT)

Experimental Protocols
Protocol 1: In Vitro Analysis of Circadian Gene
Expression Using qPCR
This protocol details the steps for treating a cell line with SR9009 and subsequently analyzing

the expression of target circadian genes via quantitative real-time PCR (qPCR).

Materials and Reagents:

Cell line of interest (e.g., U2OS, HepG2, NIH3T3)

Complete cell culture medium

SR9009 (CAS: 1379686-30-2)[1]

Dimethyl sulfoxide (DMSO, cell culture grade)

Phosphate-Buffered Saline (PBS)

TRIzol reagent or equivalent RNA extraction kit

cDNA synthesis kit (e.g., SuperScript VILO)[15]

qPCR master mix (e.g., TaqMan Gene Expression Assays)[15]

Primers for target genes (BMAL1, PER2, CRY1, REV-ERBα) and housekeeping genes

(GAPDH, TBP)[15][16]

Nuclease-free water

qPCR plates and seals

Real-time PCR system[15]

Procedure:
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Cell Culture and Plating:

Culture cells under standard conditions (37°C, 5% CO₂).

Plate cells in appropriate vessels (e.g., 6-well plates) and allow them to adhere and reach

70-80% confluency.

Synchronization (Optional but Recommended):

To study circadian effects, synchronize the cells' internal clocks. A common method is a 2-

hour treatment with 100 nM dexamethasone or a 50% horse serum shock.

After synchronization, replace the medium with a serum-free or low-serum recording

medium.

SR9009 Treatment:

Prepare a stock solution of SR9009 in DMSO (e.g., 10 mM). SR9009 is soluble in DMSO

up to 100 mM[1].

Dilute the SR9009 stock solution in the culture medium to the desired final concentrations

(e.g., 1 µM, 5 µM, 10 µM)[1].

Prepare a vehicle control medium containing the same final concentration of DMSO.

Replace the medium in the wells with the SR9009-containing or vehicle control medium.

Time-Course Collection:

Harvest cells at specific time points after treatment (e.g., 0, 4, 8, 12, 18, 24 hours) to

capture the dynamic changes in gene expression.

To harvest, wash cells with cold PBS and then add RNA lysis buffer directly to the well.

RNA Extraction and cDNA Synthesis:

Extract total RNA from the cell lysates according to the manufacturer's protocol for your

chosen kit[15].
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

Synthesize cDNA from a standardized amount of RNA (e.g., 250-1000 ng) using a reverse

transcription kit[15].

Quantitative PCR (qPCR):

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers

for a target gene, qPCR master mix, and nuclease-free water.

Run the qPCR plate on a real-time PCR system using a standard thermal cycling program

(e.g., 95°C for 20s, followed by 40-50 cycles of 95°C for 3s and 60°C for 30s)[17].

Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative

fold change in gene expression, normalized to one or more stable housekeeping genes.

Protocol 2: Bmal1 Promoter Activity using a Luciferase
Reporter Assay
This protocol describes how to measure the direct effect of SR9009 on the transcriptional

activity of the Bmal1 promoter using a luciferase reporter system.

Materials and Reagents:

Cell line (e.g., U2OS, HEK293)

Bmal1 promoter-luciferase reporter construct (Bmal1::Luc)[18]

Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

Transfection reagent (e.g., Lipofectamine)

SR9009 and DMSO

Dual-Luciferase Reporter Assay System

Luminometer
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Procedure:

Cell Plating and Transfection:

Plate cells in white, clear-bottom 96-well plates.

Co-transfect the cells with the Bmal1::Luc reporter construct and the Renilla luciferase

control plasmid using a suitable transfection reagent, following the manufacturer's

instructions.

Synchronization and Treatment:

Allow 24 hours for gene expression post-transfection.

Synchronize the cells as described in Protocol 1.

After synchronization, treat the cells with various concentrations of SR9009 or a vehicle

control (DMSO).

Luminescence Measurement:

At desired time points after treatment, lyse the cells using the passive lysis buffer provided

with the dual-luciferase assay kit.

Measure firefly luciferase activity by adding the luciferase assay reagent and reading the

luminescence on a plate-reading luminometer.

Quench the firefly luciferase reaction and measure Renilla luciferase activity by adding the

Stop & Glo® reagent and reading the luminescence again.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to

control for transfection efficiency and cell number.

Compare the normalized luciferase activity in SR9009-treated cells to the vehicle-treated

control cells to determine the effect on Bmal1 promoter activity[11][12]. A decrease in

luminescence indicates repression of the promoter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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